(FURAN-2-YL)METHYL 6-METHYL-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
(FURAN-2-YL)METHYL 6-METHYL-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (FURAN-2-YL)METHYL 6-METHYL-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Furan Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan moiety to the pyrimidine core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (FURAN-2-YL)METHYL 6-METHYL-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE depends on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside, which are used in cancer therapy.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfural, which have various industrial applications.
Uniqueness
(FURAN-2-YL)METHYL 6-METHYL-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine or furan derivatives.
Properties
IUPAC Name |
furan-2-ylmethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-10-14(16(21)26-9-13-6-3-7-25-13)15(19-17(22)18-10)11-4-2-5-12(8-11)20(23)24/h2-8,15H,9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHXCTWIGEWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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